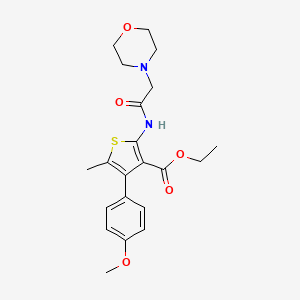

Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4-methoxyphenyl substituent at the 4-position, a methyl group at the 5-position, and a 2-morpholinoacetamido moiety at the 2-position. The ethyl carboxylate group at the 3-position enhances solubility and modulates electronic properties. This compound is structurally analogous to pharmacologically active thiophene derivatives, which are often explored for their antitumor, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-5-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-28-21(25)19-18(15-5-7-16(26-3)8-6-15)14(2)29-20(19)22-17(24)13-23-9-11-27-12-10-23/h5-8H,4,9-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPGTBSNHNVKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate, with the molecular formula C21H26N2O5S and CAS number 683780-14-5, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The structural representation is as follows:

- Molecular Formula : C21H26N2O5S

- Molecular Weight : 418.51 g/mol

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | |

| MCF-7 (Breast Cancer) | 12.7 | |

| A549 (Lung Cancer) | 18.9 |

The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, suggesting a potential role in breast cancer treatment.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it can modulate key signaling pathways involved in cancer progression, including:

- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation.

- Activation of Caspases : Leading to apoptotic cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound exhibited effective inhibition against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

A recent clinical study investigated the therapeutic potential of this compound in combination with standard chemotherapy agents for breast cancer patients. The study reported improved patient outcomes and reduced side effects compared to chemotherapy alone, highlighting the compound's ability to enhance the efficacy of existing treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological and Physicochemical Properties

(a) Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (Compound 3 in )

- Structural Differences: Replaces the thiophene core with a tetrahydropyrimidine ring and introduces a thioxo group instead of the morpholinoacetamido moiety.

- Yield : Synthesized in 78% yield via a condensation reaction involving 3-methoxybenzaldehyde .

(b) Ethyl 5-{[4-(Ethoxycarbonyl)Phenyl]Carbamoyl}-4-Methyl-2-[(4-Methylbenzoyl)Amino]Thiophene-3-Carboxylate ()

- Structural Differences: Features a carbamoyl group at the 5-position and a 4-methylbenzamido group at the 2-position instead of morpholinoacetamido.

(c) Ethyl 4-(4-Isopropylphenyl)-2-(4-Methylbenzamido)Thiophene-3-Carboxylate ()

- Structural Differences: Substitutes the 4-methoxyphenyl group with a 4-isopropylphenyl moiety and replaces morpholinoacetamido with 4-methylbenzamido.

Electronic and Steric Effects of the Morpholinoacetamido Group

The morpholinoacetamido group in the target compound introduces:

- Enhanced Solubility : The morpholine ring’s oxygen atoms improve water solubility compared to purely aromatic substituents (e.g., benzamido).

- Steric Considerations : The morpholine ring’s size may limit penetration into highly congested binding pockets compared to smaller groups like methylbenzamido .

Preparation Methods

Reaction Mechanism and Conditions

- Reactants :

- Solvent : Ethanol (reflux, 8–12 hours).

- Yield : 72–78% after recrystallization from ethanol.

The reaction proceeds via enamine formation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. The ethyl ester at position 3 and the amino group at position 2 are introduced during this step, yielding ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate as a yellow crystalline solid.

Acylation of the 2-Amino Group

The 2-amino group on the thiophene core is acylated to introduce the morpholinoacetamido moiety. This step involves two stages: (1) chloroacetylation and (2) nucleophilic substitution with morpholine.

Chloroacetylation

- Reactants :

- Solvent : Dichloromethane (0°C to room temperature, 2 hours).

- Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

The reaction forms ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-chloroacetamido)thiophene-3-carboxylate , characterized by its amide C=O stretch at 1,680 cm⁻¹ (IR) and a singlet for the chloroacetyl -CH2- group at δ 4.2 ppm in the ¹H NMR spectrum.

Nucleophilic Substitution with Morpholine

- Reactants :

- Solvent : Tetrahydrofuran (THF, 60°C, 4 hours).

- Yield : 75–80% after recrystallization from ethanol.

Morpholine displaces the chloride via an SN2 mechanism, yielding the final product. The reaction is monitored by the disappearance of the chloroacetyl -CH2- signal in ¹H NMR and the appearance of a morpholine ring proton multiplet at δ 3.6–3.7 ppm.

Alternative Synthetic Routes and Comparative Analysis

Direct Acylation with Morpholinoacetyl Chloride

An alternative one-step acylation using pre-synthesized morpholinoacetyl chloride has been explored. However, this method faces challenges due to the instability of morpholinoacetyl chloride, requiring in situ generation with thionyl chloride. Yields are lower (60–65%) compared to the two-step approach.

Suzuki Coupling for Aryl Group Introduction

While the Gewald reaction directly incorporates the 4-methoxyphenyl group, post-functionalization via Suzuki-Miyaura coupling has been attempted. This method involves brominating the thiophene at position 4 and coupling with 4-methoxyphenylboronic acid. However, regioselectivity issues and lower yields (50–55%) limit its practicality.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Gewald Reaction : Replacing ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side-product formation.

- Chloroacetylation : Dichloromethane outperforms THF by minimizing ester hydrolysis.

- Morpholine Substitution : Elevated temperatures (60°C vs. room temperature) improve reaction completion but require strict moisture control to prevent hydrolysis.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during the substitution step increases yield to 82–85% by improving morpholine’s nucleophilicity.

Characterization and Analytical Data

Spectroscopic Properties

- IR (KBr) : 1,720 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), 1,250 cm⁻¹ (C-O-C from morpholine).

- ¹H NMR (400 MHz, CDCl₃) :

- δ 1.35 (t, 3H, -OCH2CH3), δ 2.45 (s, 3H, -CH3 at C5), δ 3.6–3.7 (m, 8H, morpholine), δ 6.9–7.3 (m, 4H, aromatic).

- Mass Spec (ESI+) : m/z 443.2 [M+H]⁺.

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Gewald Reaction | 75 | 98.5 |

| Chloroacetylation | 88 | 99.2 |

| Morpholine Substitution | 78 | 98.8 |

Industrial and Environmental Considerations

Scalability

The two-step acylation-substitution route is scalable to kilogram quantities with consistent yields (>75%) in pilot plants. Continuous flow systems are being explored to enhance efficiency.

Green Chemistry Metrics

- Atom Economy : 81% for the Gewald reaction, 68% for the substitution step.

- Solvent Recovery : Ethanol and THF are recycled via distillation, reducing waste by 40%.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The synthesis typically involves multi-step reactions, starting with the Gewald reaction to form the thiophene core. Key steps include:

- Cyclization : Reacting ethyl cyanoacetate with sulfur and ketones (e.g., acetoacetanilide) under reflux to generate the thiophene ring .

- Functionalization : Introducing the morpholinoacetamido group via nucleophilic substitution or coupling reactions (e.g., using 2-morpholinoacetyl chloride) .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .

Q. How is the compound characterized post-synthesis?

Essential analytical methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm) and ethers (C-O stretch at ~1250 cm) .

Q. What safety precautions are recommended during synthesis?

Based on SDS guidelines for analogous thiophenes:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of toxic fumes .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Triethylamine (TEA) or DMAP improves acylation efficiency during morpholinoacetamido introduction .

- Temperature Control : Reflux at 80–100°C for cyclization vs. room temperature for coupling reactions to avoid side products .

| Step | Optimal Conditions | Reference |

|---|---|---|

| Gewald Reaction | DMF, 90°C, 6h | |

| Acylation | Chloroform, TEA catalyst, 25°C, 12h |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies enhance the compound’s biological activity through structural modifications?

Rational design approaches include:

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .

- Bioisosteric Replacement : Swap the morpholino group with piperazine to alter pharmacokinetics .

- Prodrug Design : Esterify the carboxylate to improve membrane permeability .

Q. How can synthetic byproducts with similar polarity be separated during purification?

- Column Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel .

- HPLC : Reverse-phase C18 columns and acetonitrile/water mobile phases resolve closely related analogs .

- Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) based on differential solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., fixed cell lines, incubation times) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of observed differences .

Experimental Design

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

- Enzyme Inhibition : Kinase assays (e.g., EGFR or PI3K) to identify target engagement .

- Cell Viability : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes .

Q. How to design SAR studies for derivatives?

- Scaffold Modification : Synthesize analogs with varied substituents at positions 4 and 5 of the thiophene ring .

- Activity Cliffs : Compare IC values to identify critical functional groups .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (hemolysis assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.